(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

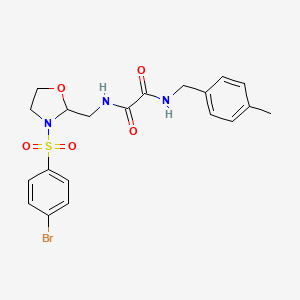

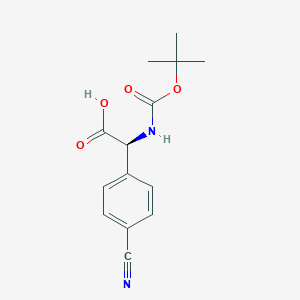

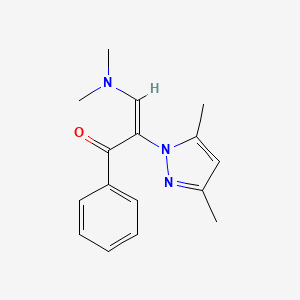

The compound “(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) protected amino group, a cyanophenyl group, and a carboxylic acid group. The “(S)” indicates that it is the “S” (sinister, from Latin) enantiomer of the molecule, meaning it rotates plane-polarized light counterclockwise .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a Boc-protected amino group, a cyanophenyl group, and a carboxylic acid group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis because it can be easily removed under acidic conditions to reveal the free amino group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with Boc-protected amino groups are solid and stable under normal conditions .Aplicaciones Científicas De Investigación

Quantitative Analysis of tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group plays a significant role in the field of synthetic chemistry, especially in peptide synthesis, due to its ease of introduction and removal under mild conditions. A study by Ehrlich-Rogozinski (1974) discusses a method for the quantitative determination of the Boc group in N-blocked amino acids and peptides. This method utilizes perchloric acid in acetic acid for the cleavage of the Boc group, allowing for accurate determination of Boc-protected derivatives through back titration with sodium methylate. This process is highlighted for its simplicity and efficiency, facilitating the analysis and synthesis of Boc-protected compounds (Ehrlich-Rogozinski, 1974).

Synthesis of Isotopomers for Vibrational Spectroscopy

Bazewicz et al. (2011) expanded on the utility of the nitrile group in (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid for vibrational spectroscopy by synthesizing its isotopomers. These isotopomers were used to study the effect of local environments on the nitrile symmetric stretch vibration. The research underscores the importance of solvent choice in achieving high isotopic enrichment, thereby enhancing the applicability of such compounds in spectroscopic studies (Bazewicz et al., 2011).

Protective Group Strategies in Peptide Synthesis

The tert-butyloxycarbonyl group's role as a protective group in peptide synthesis is well-documented. Zhao et al. (2014) compared two protecting agents for the amino group in 2-aminomethylphenylacetic acid, an intermediate in ceforanide synthesis. The study found that using Boc as a protecting agent provided a higher yield but presented more challenges in deprotection compared to acetacetic ester. This research highlights the strategic considerations in selecting protective groups for efficient synthesis pathways (Zhao et al., 2014).

Applications in Polymer Synthesis

Gao et al. (2003) explored the synthesis and properties of amino acid-based polyacetylenes, including monomers derived from (S)-2-((tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid. Their work demonstrates the potential of such compounds in creating polymers with unique properties, such as specific rotations and conformational behaviors, indicating the versatility of Boc-protected amino acids in polymer science (Gao et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQRGJCTILOATO-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)

![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2895096.png)

![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)

![7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2895108.png)

methanone](/img/structure/B2895112.png)